Morpholin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAAMMKABEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601224 | |
| Record name | Morpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-15-0 | |
| Record name | 2-Morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Morpholin 2 One and Its Derivatives
The synthesis of morpholin-2-ones, a core structure in many biologically active compounds and a valuable synthetic intermediate, has been an area of significant research. mdpi.comnih.gov This section details advanced and efficient methodologies for the preparation of morpholin-2-one and its derivatives, focusing on catalytic and rearrangement strategies that offer high levels of control and efficiency.
Reaction Mechanisms and Mechanistic Studies of Morpholin 2 One Transformations
Detailed Mechanistic Pathways of Acid-Catalyzed Hydroamination
A significant advance in the synthesis of substituted morpholin-2-ones is a metal-free, acid-catalyzed intramolecular hydroamination. This method starts from N-protected amino acids and proceeds under mild conditions, offering high yields and accommodating acid-sensitive substrates.
The process generally involves two main steps: the formation of an appropriate unsaturated amino acid ester intermediate, followed by an intramolecular hydroamination catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH). The reaction is efficient, requiring only catalytic amounts of the acid (0.2 equivalents) at mild temperatures (0 to 20 °C) and proceeding over short reaction times.
The mechanistic pathway is understood to follow the general principles of hydroamination, where a catalyst activates a carbon-carbon multiple bond toward nucleophilic attack. In this intramolecular context, the proposed mechanism involves:
Protonation: The acid catalyst likely protonates the terminal end of the alkene or alkyne in the amino acid ester substrate, creating a carbocationic intermediate.
Nucleophilic Attack: The lone pair of the nitrogen atom acts as an intramolecular nucleophile, attacking the carbocation.
Cyclization and Deprotonation: This attack results in the formation of the six-membered morpholin-2-one ring. A final deprotonation step regenerates the acid catalyst and yields the final product.
The choice of acid catalyst is critical for the reaction's efficiency. Screenings have demonstrated that strong Brønsted acids are most effective.
| Acid Catalyst | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TfOH | 0.2 (neat) | 0 | 1 | 84 |
| TfOH | 0.2 (0.1 M solution) | 0 | 0.33 | 93 |
This metal-free approach represents a significant development, providing a practical and efficient route to this compound derivatives.
Stereochemical Control and Enantioselectivity in Asymmetric Catalytic Syntheses
Achieving stereochemical control in the synthesis of morpholin-2-ones is paramount, as their biological activity is often dependent on specific stereoisomers. Several asymmetric catalytic strategies have been developed to access chiral, non-racemic morpholin-2-ones.
One prominent method is a one-pot, three-step sequence involving a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgnih.gov This approach utilizes commercially available aldehydes and readily available Cinchona alkaloid-derived urea (B33335) or thiourea (B124793) catalysts to produce C3-substituted morpholin-2-ones in good to high yields and enantioselectivities. acs.orgresearchgate.net The versatility of this process allows for rapid access to enantioenriched morpholin-2-ones, which are key intermediates in the synthesis of drugs like Aprepitant. acs.orgnih.gov The reaction demonstrates good stereocontrol, with enantiomeric excess (ee) values reaching up to 89%. acs.org However, the enantioselectivity can be influenced by the electronic properties of the substituents; for instance, the presence of a nitro group on the C3-phenyl substituent can lead to a lower ee value, possibly due to partial racemization from the increased acidity of the proton at the stereocenter. acs.org
| Product | Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 4a-c | C3-phenyl with alkyl or F | High | up to 89 |
| 4d | C3-phenyl with nitro group | Moderate | 70 |
| 4e | C3-1-naphthyl | 73 | 63 |
Another powerful strategy employs a chiral phosphoric acid catalyst for the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.netacs.org The mechanism for this transformation is proposed to proceed through a domino [4 + 2] heteroannulation, which forms a cyclic α-iminium hemiacetal intermediate, followed by a 1,2-aryl/alkyl shift. researchgate.netacs.org This sequence represents a formal asymmetric aza-benzilic ester rearrangement and has been applied to the concise synthesis of the neurokinin-1 receptor antagonist L-742,694. acs.org
The inherent structure of the morpholine (B109124) ring itself presents challenges and opportunities for stereocontrol. The low reactivity of morpholine-enamines, for example, is attributed to the electronic effect of the ring oxygen and the pronounced pyramidalization of the nitrogen, which diminishes the enamine's nucleophilicity. frontiersin.org Overcoming this requires carefully designed catalysts that can effectively control the stereochemical outcome of reactions. frontiersin.org
Role of Catalyst Systems and Reaction Conditions in Oxidative Imidation
The functionalization of the this compound core can be achieved via oxidative imidation, a type of cross-dehydrogenative coupling (CDC) reaction that forms a C-N bond at the C-3 position. mdpi.com This method provides a sustainable and atom-efficient way to couple morpholin-2-ones with cyclic imides. mdpi.comdntb.gov.ua The choice of catalyst and reaction conditions is crucial for the success of this transformation.
Catalyst System: The reaction is effectively catalyzed by an earth-abundant copper salt, specifically copper(I) chloride (CuCl). mdpi.comdntb.gov.ua The presence of acetic acid (AcOH) as an additive is also critical to the proposed catalytic cycle. mdpi.com
Reaction Conditions: The oxidative coupling is performed under mild conditions, typically at 60 °C in solvents such as acetonitrile (B52724) or 1,2-dichloroethane. A key feature of this system is the use of molecular oxygen (O₂), often from the air, as the sole and terminal oxidant, which makes the process environmentally friendly as water is the only byproduct. mdpi.com
| Parameter | Condition |
|---|---|
| Catalyst | Copper(I) chloride (CuCl) |
| Additive | Acetic Acid (AcOH) |
| Oxidant | Molecular Oxygen (O₂) or Air |
| Solvent | Acetonitrile or 1,2-dichloroethane |
| Temperature | 60 °C |
The exact mechanism of the imidation is still under investigation, but experimental evidence allows for a tentative proposal. mdpi.com When the reaction is catalyzed by Cu(I)Cl in the presence of AcOH, the proposed pathway involves the copper-catalyzed oxidation of the tertiary amine of the this compound to generate a reactive iminium ion intermediate (A). This electrophilic species is then trapped by the weakly nucleophilic imide to form the C-N coupled product. mdpi.com The role of acetic acid is believed to be crucial in facilitating this pathway. mdpi.com
Interestingly, mechanistic studies using the radical trap 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) suggest that the pathway may change depending on the conditions. When Cu(I)Cl is used alone, the reaction is suppressed by TEMPO, indicating a radical pathway. However, when AcOH is added, the suppression is much less significant, suggesting the reaction mechanism shifts, likely toward the iminium ion pathway, although a minor radical-mediated reaction may still occur. mdpi.com
Investigation of Intermediate Species in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like this compound derivatives in a single step from three or more starting materials. nih.gov The investigation and identification of transient intermediates are key to understanding and optimizing these complex transformations.
A common theme in MCRs involving amines and carbonyls is the formation of an iminium ion intermediate. nih.gov In the context of this compound synthesis, a domino process involving a [4 + 2] heteroannulation has been shown to proceed through a specific cyclic α-iminium hemiacetal intermediate. researchgate.net This species subsequently undergoes a 1,2-ester or amide shift to yield the final C3-substituted morpholinone product. researchgate.net This pathway is distinct from other known rearrangements and highlights the unique reactivity within these systems.
In isocyanide-based MCRs, such as the Ugi reaction, a different key intermediate is formed. The initial condensation of an amine and a carbonyl forms an imine, which is then attacked by the nucleophilic isocyanide. mdpi.com This sequence generates a highly reactive nitrilium intermediate , which is promptly trapped by another component (like a carboxylic acid) to continue the reaction cascade. mdpi.com The trapping of such reactive intermediates is a cornerstone of MCR design.
The deliberate generation of specific intermediates is also a valid strategy. For example, pre-mixing a carbonyl compound with morpholine can generate a morpholine-derived iminium analog . nih.gov This pre-formed intermediate can then be used in a subsequent reaction with an isocyanoacetamide to afford bis-amino-oxazoles, demonstrating how controlling the formation of intermediates can direct the outcome of an MCR. nih.gov
| Reaction Type / Process | Key Intermediate Species | Role of Intermediate | Reference |
|---|---|---|---|
| Strecker Reaction | Iminium ion | Electrophile for cyanide attack | nih.gov |
| Ugi Reaction | Nitrilium ion | Highly reactive species trapped by a nucleophile | mdpi.com |
| Asymmetric Morpholinone Synthesis | Cyclic α-iminium hemiacetal | Undergoes 1,2-aryl/alkyl shift | researchgate.netacs.org |
| Oxazole Synthesis | Iminium analog | Pre-formed electrophile for reaction with isocyanide | nih.gov |
The study of these transient species, often through a combination of spectroscopic methods and mechanistic experiments, is crucial for unraveling the intricate pathways of MCRs and for designing new, innovative synthetic routes.
Molecular Modeling and Conformational Analysis
Computational studies are crucial for understanding the three-dimensional structure and conformational flexibility of the this compound ring. Like its parent compound, morpholine, this compound is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. researchgate.netnih.govacs.org Theoretical calculations, such as Density Functional Theory (DFT), indicate that for the morpholine ring, the chair conformer is significantly lower in energy compared to the skew-boat conformer. researchgate.net
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the reactivity of this compound. DFT and other high-level computational methods are used to model reaction pathways and determine energetic properties. For instance, calculations have been employed to investigate the ring-opening pathways in the oxidation of morpholine, where the morpholin-2-yl radical is a key intermediate. nih.gov These studies reveal that the addition of molecular oxygen to the carbon-centered radical at the C2 position, followed by a 1,5-H shift, provides a low-energy pathway for ring-opening without a high energy barrier. nih.gov
Furthermore, computational methods like the G3(MP2)//B3LYP composite method have been used to determine the standard molar enthalpies of formation for morpholine derivatives, providing insight into their thermodynamic stability. researchgate.net Such calculations help in analyzing the energetic effects of substitutions on the morpholine ring. researchgate.net DFT calculations have also been successfully used to predict the reactivity patterns and binding affinities of this compound derivatives with biological targets.
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of sophisticated spectroscopic techniques is employed to confirm the structure of this compound and its derivatives, providing unambiguous experimental evidence that complements computational findings.
NMR spectroscopy is a cornerstone for the structural characterization of this compound derivatives.
¹H NMR: The proton NMR spectra provide information about the chemical environment of hydrogen atoms. In N-substituted this compound derivatives, the methylene (B1212753) protons of the ring typically appear as multiplets in the range of δ 3.5–4.7 ppm. mdpi.com For example, in 3-(1,3-dioxoindolin-2-yl)-4-phenylthis compound, the C5 and C6 protons appear as multiplets between δ 3.75 and 4.79 ppm. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum is particularly useful for identifying the carbonyl carbon. The C=O group in the this compound ring system typically resonates in the range of δ 160–180 ppm. The other carbon atoms of the ring appear at distinct chemical shifts, for instance, the carbons adjacent to the oxygen and nitrogen atoms show characteristic signals. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 4-Benzylthis compound (B1580763) | 3.25 (m, 2H, CH₂N), 3.82 (m, 2H, CH₂O), 4.23 (s, 2H, CH₂O), 4.61 (s, 2H, CH₂Ph) | 45.56, 49.54, 64.01, 68.27, 127.84, 128.35, 128.85, 136.27, 166.90 (C=O) | acs.org |
| 3-(1,3-Dioxoindolin-2-yl)-4-phenylthis compound | 3.76 (dt, 1H), 4.25 (ddd, 1H), 4.62-4.79 (m, 2H), 6.52 (s, 1H), 6.91-7.83 (m, Ar-H) | Not explicitly provided | mdpi.com |
| N-Formylmorpholine | 3.02-3.35 (m, 8H), 7.68 (s, 1H) | 40.2, 45.4, 66.0, 66.9, 160.7 (C=O) | rsc.org |
| (R)-4c (Aprepitant Intermediate) | Not explicitly provided | Not explicitly provided, but synthesis and analysis are detailed. | acs.org |
| 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile | 2.43-2.68 (m, 4H), 3.66-3.79 (m, 4H), 3.83 (s, 3H), 3.87 (s, 6H), 4.74 (s, 1H), 6.74 (s, 2H) | 50.3, 56.5, 61.2, 62.8, 66.9, 105.1, 115.5 (CN), 128.2, 138.5, 153.7 | cambridge.org |
HRMS is utilized to determine the precise molecular formula of this compound and its derivatives by measuring the mass-to-charge ratio to a very high degree of accuracy. Electrospray ionization (ESI) is a common technique used for these analyses. For example, the [M+H]⁺ ion for 4-benzylthis compound was calculated as 192.1024 and found to be 192.1024, confirming its elemental composition of C₁₁H₁₃NO₂. acs.org Similarly, HRMS is routinely used to validate the products of synthetic reactions involving the this compound scaffold. mdpi.com
IR spectroscopy is used to identify the key functional groups present in the this compound molecule. The most characteristic absorption bands are associated with the carbonyl (C=O) and amine (N-H) groups. savemyexams.com
The C=O stretching vibration gives rise to a strong, sharp absorption peak typically found in the region of 1650–1750 cm⁻¹. In derivatives, this peak can be observed around 1706-1741 cm⁻¹. mdpi.com
The N-H stretching vibration (in the unsubstituted parent compound or N-unsubstituted derivatives) appears as a moderate to strong band between 3200 and 3400 cm⁻¹.
Other characteristic bands include C-O-C (ether) stretching vibrations. mdpi.comasianpubs.org
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| C=O | Stretching | 1706 - 1741 | mdpi.com |
| N-H | Stretching | 3200 - 3400 | |
| C-O-C | Stretching | ~1084 - 1146 | mdpi.com |
| C-N | Stretching | ~1300 | asianpubs.org |
For this compound derivatives that can be obtained in crystalline form, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and the solid-state conformation of the molecule. Several studies have reported the crystal structures of this compound and other morpholine derivatives, confirming the chair conformation of the six-membered ring and providing details on intermolecular interactions, such as hydrogen bonding, in the crystal lattice. asianpubs.orgresearchgate.netjyu.firesearchgate.net For instance, the crystal structure of a functionalized this compound derivative was determined, showing a single diastereomer with the six-membered ring in a specific conformation. researchgate.net Analysis of a 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile derivative determined its unit cell parameters and space group. cambridge.org
Computational Chemistry and Spectroscopic Characterization of Morpholin 2 One
Spectroscopic Characterization
Spectroscopic techniques are pivotal in elucidating the molecular structure and functional groups present in this compound and its analogs. Infrared (IR) spectroscopy, for instance, is instrumental in identifying key vibrational modes. For this compound derivatives, characteristic IR stretching frequencies include a strong band for the carbonyl group (C=O) in the range of 1650–1750 cm⁻¹ and a band for the N-H bond in the region of 3200–3400 cm⁻¹. Current time information in Bangalore, IN. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also routinely used to confirm the structural integrity of newly synthesized this compound compounds. researchgate.net
While direct enantioselective Raman spectroscopy studies on the parent this compound are not extensively documented in the literature, significant research has been conducted on its derivatives, which serves as a proof-of-concept for the chiral analysis of this class of compounds. Enantioselective Raman (esR) spectroscopy is an emerging and powerful technique for the in-line and non-destructive determination of enantiomeric ratios, a critical parameter in the pharmaceutical industry. rsc.orgamericanpharmaceuticalreview.com
A key study in this area focused on the chiral molecule (5,6)-diphenyl-morpholin-2-one , a pharmaceutical analogue, to demonstrate the capabilities of esR spectroscopy combined with chemometric methods for quantitative chiral analysis. rsc.orgresearchgate.net This technique overcomes some limitations of traditional methods like chromatography and other chiroptical spectroscopies such as circular dichroism (CD) and Raman optical activity (ROA), which can have longer measurement times. rsc.org
The principle of esR spectroscopy involves breaking the symmetry of the Raman signal from enantiomers by using a half-wave retarder in the signal collection path. americanpharmaceuticalreview.com This allows for the differentiation of enantiomers without the need for chiral solvents or derivatizing agents. americanpharmaceuticalreview.com
In the study of (5,6)-diphenyl-morpholin-2-one, solutions in dimethyl sulfoxide (B87167) (DMSO) were analyzed. rsc.orgresearchgate.net The esR spectra were recorded at various half-wave retarder angles to find the optimal conditions for enantiomeric discrimination. rsc.org By combining the spectral data with Partial Least-Squares Regression (PLSR), a chemometric model was developed to predict the enantiomeric fraction. rsc.orgresearchgate.net
The research demonstrated that a PLSR model with two components could successfully predict the enantiomeric fraction of the (+)-enantiomer with only minor deviations from the prepared values. rsc.orgresearchgate.net The analysis of the difference Raman spectra between the enantiomers and the racemate further enhances the ability to distinguish between them. americanpharmaceuticalreview.com
Detailed Research Findings for (5,6)-diphenyl-morpholin-2-one:
| Parameter | Details | Reference(s) |
| Molecule Studied | (5,6)-diphenyl-morpholin-2-one | rsc.orgresearchgate.net |
| Solvent | Dimethyl sulfoxide (DMSO) | rsc.orgresearchgate.net |
| Analytical Technique | Enantioselective Raman (esR) Spectroscopy | rsc.orgamericanpharmaceuticalreview.comresearchgate.net |
| Data Analysis | Partial Least-Squares Regression (PLSR) | rsc.orgresearchgate.net |
| Key Finding | Successful determination of the enantiomeric ratio with minor deviations. | rsc.orgresearchgate.net |
| Significance | Proof-of-concept for in-line, non-destructive chiral analysis of morpholinone derivatives. | rsc.orgamericanpharmaceuticalreview.com |
The successful application of esR spectroscopy to a complex derivative like (5,6)-diphenyl-morpholin-2-one highlights the potential of this technique for the chiral analysis of the broader class of morpholin-2-ones. rsc.orgamericanpharmaceuticalreview.com
Advanced Analytical Techniques for Morpholin 2 One and Its Metabolites
Chromatographic Methods (HPLC, GC-MS) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing the purity and determining the enantiomeric excess of morpholin-2-one and its derivatives.
Purity Assessment: HPLC is a standard method for determining the chemical purity of this compound derivatives. The choice of the stationary phase (column) and mobile phase depends on the specific derivative being analyzed. For instance, reversed-phase columns like C18 are often used with mobile phases consisting of aqueous solutions with organic modifiers like acetonitrile (B52724), sometimes with additives like formic acid to improve peak shape and ionization for mass spectrometry detection. GC-MS is also a powerful technique for purity analysis, especially for volatile derivatives. researchgate.net It provides separation based on boiling point and polarity, and the mass spectrometer offers definitive identification of the compound and any impurities based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov
Enantiomeric Excess Determination: Since many applications of this compound derivatives are in pharmacology, determining the enantiomeric excess (e.e.), or the purity of a single enantiomer, is critical. heraldopenaccess.us This is most commonly achieved using chiral chromatography. masterorganicchemistry.com
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. nih.govplos.org The choice of CSP is crucial and often involves screening various types of chiral columns, such as those based on polysaccharides like amylose. plos.org The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is optimized to achieve the best separation. plos.org For some this compound derivatives, enantiomeric excess values of up to 89% have been successfully determined using this method. acs.org In some cases, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. heraldopenaccess.usscirp.org
Chiral GC: Similar to chiral HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate enantiomers. libretexts.org This method is suitable for volatile and thermally stable this compound derivatives. Derivatization may also be employed to enhance volatility and improve separation. scirp.org
Table 1: Examples of Chromatographic Conditions for this compound Derivative Analysis
| Analytical Goal | Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference |
|---|---|---|---|---|---|
| Purity & Quantification | LC-MS/MS | C18 | 0.1% formic acid in water/acetonitrile gradient | MS/MS | |
| Enantiomeric Excess | Chiral HPLC | Chiral Stationary Phase (e.g., amylose-based) | Hexane/Alcohol mixture | UV or MS | plos.orgacs.org |
| Purity & Quantification | GC-MS | Capillary Column (e.g., non-polar) | Helium | MS | nih.gov |
| Enantiomeric Excess | Chiral GC | Chiral Stationary Phase (e.g., Chirasil-Val®) | - | MS | iapc-obp.com |
Metabolite Identification and Profiling
Understanding how this compound and its derivatives are metabolized in biological systems is essential for drug development. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique used for metabolite identification and profiling. rsc.org
The process typically involves incubating the parent compound with liver microsomes (in vitro) or analyzing biological fluids (in vivo) from subjects administered the compound. rsc.orgnih.gov The resulting samples are then analyzed by LC-MS/MS. The high-resolution mass spectrometer allows for the determination of the elemental composition of potential metabolites by comparing their mass to that of the parent drug. The tandem mass spectrometry (MS/MS) capability provides structural information by fragmenting the metabolite ions and analyzing the resulting daughter ions. rsc.org
Common metabolic transformations for compounds containing a morpholine (B109124) ring include:
Hydroxylation: The addition of a hydroxyl (-OH) group, often on the morpholine ring itself. rsc.org
Oxidation: This can lead to the formation of N-oxides or the opening of the morpholine ring. researchgate.net
Ring Opening: The cleavage of the morpholine ring can lead to the formation of more polar metabolites. researchgate.net
For example, studies on foretinib, a drug containing a morpholine moiety, identified metabolites resulting from α-hydroxylation on the morpholine ring. rsc.org Similarly, the metabolism of mosapride, which also contains a morpholine structure, was found to involve the formation of an N-oxide and a metabolite where the morpholine ring was opened. researchgate.net
Quantification in Complex Biological and Chemical Matrices
Accurately quantifying this compound or its derivatives in complex samples like plasma, urine, or environmental and chemical reaction mixtures presents analytical challenges due to low concentrations and matrix interference. nih.gov
Sample Preparation: Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used method to isolate compounds from complex matrices like plasma. For morpholine-containing compounds, cation exchange cartridges can be effective due to the basic nature of the nitrogen atom. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.
Protein Precipitation: For biological samples, this method is used to remove proteins that can interfere with the analysis.
Analytical Techniques:
LC-MS/MS: This is the gold standard for quantifying low levels of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. analytice.comrsc.org By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor-to-product ion transition, which is unique to the target analyte, thereby minimizing background noise and improving the limit of quantification. rsc.org
GC-MS: This technique is also used for quantification, often after a derivatization step to improve the volatility and chromatographic properties of the analyte. nih.gov GC-MS in Selected Ion Monitoring (SIM) mode can provide high sensitivity for quantitative analysis. nih.gov
Method validation is a critical step to ensure the reliability of the quantitative data. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com For instance, a GC-MS method for quantifying morpholine in fruit peels reported a method detection limit (MDL) of 1.3–3.3 µg/kg with recovery rates between 88.6% and 107.2%. nih.gov
Environmental and Safety Considerations in Morpholin 2 One Research
Minimizing Environmental Impact through Green Chemistry
The principles of green chemistry offer a framework for reducing the environmental impact of chemical processes. nih.govacs.org In the context of morpholin-2-one synthesis and functionalization, these principles are applied to create more sustainable and efficient methodologies. researchgate.net Key strategies include the use of metal-free catalysis, earth-abundant metal catalysts, sustainable oxidants, and the optimization of reaction conditions to reduce waste and energy consumption. researchgate.netmdpi.com
One significant advancement is the development of acid-catalyzed intramolecular hydroamination for synthesizing this compound derivatives. This metal-free approach avoids the use of costly and environmentally concerning metal catalysts. The process is characterized by mild reaction temperatures (0 to 20 °C) and short reaction times, utilizing only catalytic amounts of a strong acid like trifluoromethanesulfonic acid (TfOH).
Another sustainable method involves the functionalization of the this compound scaffold through cross-dehydrogenative coupling (CDC) reactions. mdpi.com This technique allows for the formation of C-N bonds under mild conditions, using an earth-abundant copper(I) chloride catalyst and molecular oxygen as the sole, non-polluting oxidant. researchgate.netmdpi.com Such methods are inherently atom-efficient and align with the goals of green chemistry by minimizing waste. mdpi.com
The synthesis of morpholines, the parent heterocyclic system, has also seen green innovations. A one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide offers significant environmental and safety advantages over traditional multi-step methods that generate substantial waste. acs.orgchemrxiv.orgchemrxiv.org Traditional routes often require protecting groups and harsh reducing agents, which have poor atom economy and functional group tolerance. chemrxiv.org
To quantify the "greenness" of these synthetic routes, several metrics are employed. These metrics provide a quantitative assessment of the efficiency and environmental impact of a chemical process. researchgate.netrsc.org
| Green Chemistry Metric | Description | Ideal Value | Relevance to this compound Synthesis |
|---|---|---|---|
| Atom Economy (AE) | Calculates the proportion of reactant atoms that are incorporated into the desired product. acs.org It measures how efficiently a chemical process converts reactants to the final product. | 100% rsc.org | CDC reactions and metal-free cyclizations often exhibit high atom economy by design, avoiding stoichiometric reagents that become waste. mdpi.com |
| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. rsc.org It provides a holistic view of the process efficiency. | 1 rsc.org | Newer synthetic routes for morpholines have drastically reduced PMI by eliminating steps and associated solvent/reagent usage compared to older methods. researchgate.net |
| E-Factor (Environmental Factor) | The ratio of the mass of total waste produced to the mass of the product. It is a simple and widely used metric to quantify waste generation. | 0 | Mechanochemical synthesis, a solvent-free approach, has shown a dramatically lower E-factor (e.g., 1.21) for related structures compared to solution-based methods (e.g., 103). rsc.org |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. It is similar to atom economy but based on the actual masses used. | 100% | Optimizing reaction conditions, such as catalyst loading and temperature in CDC reactions, directly improves the RME by maximizing yield and minimizing by-products. mdpi.com |
Safe Handling and Disposal of this compound and its Derivatives, particularly Nitroso Compounds
The safe handling and disposal of this compound and its derivatives are paramount to ensuring laboratory safety and preventing environmental contamination. Standard laboratory procedures, including the use of appropriate personal protective equipment (PPE), are essential. nexchem.co.ukisotope.com
For this compound and its parent compound, morpholine (B109124), specific precautions should be taken. Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. fishersci.com Personal protective equipment should include nitrile gloves, lab coats, and chemical splash goggles. nexchem.co.ukisotope.com
Disposal of waste generated from this compound research must comply with local, regional, and national regulations. fishersci.com A primary method for disposal is controlled incineration in a facility equipped with scrubbers to manage nitrogen oxide emissions. inchem.org Aqueous waste streams containing acidic or basic reaction mixtures should be neutralized before disposal. wisc.edu Contaminated materials and empty containers should be handled as hazardous waste and disposed of accordingly. chemos.de
A particular area of concern involves the synthesis and handling of N-nitroso derivatives of this compound. N-Nitrosomorpholine, a related compound, is classified as a potential carcinogen and mutagen, demanding stringent safety protocols. nj.govlgcstandards.com All contact with nitroso compounds should be minimized, as there may be no safe level of exposure. nj.gov
| Compound Type | Key Hazards | Safe Handling Procedures | Disposal Methods |
|---|---|---|---|
| This compound / Morpholine | Skin and eye irritant; harmful if swallowed or inhaled. nexchem.co.uk Flammable liquid and vapor. nexchem.co.uk | - Use in a well-ventilated area or chemical fume hood. fishersci.com | - Controlled incineration is the preferred method. inchem.org |
| N-Nitroso Derivatives | Suspected carcinogen and mutagen. nj.govlgcstandards.com Toxic if swallowed, in contact with skin, or if inhaled. lgcstandards.comchemos.de May cause organ damage through prolonged exposure. lgcstandards.com | - Handle only within enclosed operations (e.g., glovebox) or with local exhaust ventilation. nj.gov | - Dispose of contents and container to an approved hazardous waste disposal plant. lgcstandards.com |
Emergency procedures must be in place when working with these compounds. Eyewash stations and safety showers should be readily accessible. fishersci.comnj.gov In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water. isotope.comchemos.de Contaminated clothing must be removed and laundered properly before reuse. nj.gov
Conclusion and Future Perspectives in Morpholin 2 One Research
Emerging Trends in Synthetic Methodologies and Catalysis
The synthesis of morpholin-2-ones is evolving towards more efficient, sustainable, and stereoselective methods. Recent advancements are moving away from harsh reaction conditions and costly metal catalysts, focusing instead on greener and more atom-economical approaches.
A significant trend is the development of acid-catalyzed intramolecular hydroamination , which allows for the synthesis of substituted morpholin-2-ones from readily available N-protected amino acids. This metal-free approach operates under mild temperatures (0 to 20 °C) and short reaction times, offering good to excellent yields (up to 93%). The use of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) has proven effective.
Asymmetric catalysis is another major area of development, enabling the one-pot synthesis of C3-substituted morpholin-2-ones with high enantioselectivity. acs.org These methods often utilize chiral catalysts to control the stereochemistry at the C3 position, which is crucial for the biological activity of many pharmaceutical compounds. acs.org For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed to produce 3-aryl/alkyl morpholin-2-ones with up to 99% enantiomeric excess (ee). acs.orgresearchgate.net
The use of renewable starting materials , such as natural α-amino acids, is a growing trend aligned with the principles of green chemistry. This approach provides access to optically pure morpholin-2-ones, which are valuable precursors for polymers and pharmaceuticals.
Furthermore, oxidative functionalization techniques are expanding the chemical diversity of morpholin-2-one derivatives. mdpi.com For example, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions allow for the selective formation of C-N bonds at the C-3 position under mild conditions, using molecular oxygen as the oxidant. mdpi.com This sustainable method opens up new avenues for creating novel functionalized morpholinones. mdpi.com
| Synthetic Method | Key Features | Catalyst/Conditions | Advantages |
| Acid-Catalyzed Hydroamination | Metal-free cyclization of N-protected amino acids | Catalytic TfOH, mild temperature | High efficiency, avoids metal contamination |
| Asymmetric One-Pot Synthesis | Enantioselective synthesis of C3-substituted derivatives | Chiral catalysts (e.g., quinine-derived urea) | Good stereocontrol, high enantiomeric excess acs.org |
| Natural α-Amino Acid-Based Synthesis | Utilizes renewable starting materials | Reductive amination and alkylation | Access to optically pure products, sustainable |
| Oxidative Imidation | C-N bond formation at the C-3 position | Copper(I) salts, O₂ | Sustainable, expands chemical diversity mdpi.com |
Novel Therapeutic Applications and Target Identification
The versatile structure of the this compound ring makes it an attractive scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. sci-hub.seresearchgate.net The morpholine (B109124) moiety is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and bioavailability. sci-hub.semdpi.com
Recent research has identified several promising therapeutic applications for this compound derivatives:
Anticancer Activity : this compound derivatives have been investigated as potential anticancer agents. nih.gov Some compounds have shown significant cytotoxicity against cancer cell lines, such as HepG2 (liver cancer). The mechanism of action can involve the inhibition of critical cellular pathways. For example, certain tetrahydroquinoline derivatives bearing a morpholine moiety have been designed as potential inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer. mdpi.com Other derivatives have been studied as inhibitors of carbonic anhydrase, an enzyme family associated with tumor microenvironment stabilization. nih.gov
T-type Calcium Channel Blockers : Specific this compound-5-carboxamide derivatives have been identified as potent and selective blockers of T-type calcium channels. These channels are implicated in various neurological and cardiovascular disorders, making these compounds valuable as research tools and potential therapeutic leads.
Antimicrobial and Anthelmintic Activity : The morpholine nucleus is a component of various bioactive molecules with antimicrobial properties. ontosight.ai Research is ongoing to develop new this compound-based agents to combat bacterial and fungal infections. researchgate.net Additionally, some morpholine derivatives, like Emodepside, exhibit anthelmintic properties. researchgate.net
Neuropharmacological Activity : The morpholine scaffold is present in drugs with activity on the central nervous system. For instance, Reboxetine, a morpholine derivative, is a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of depression. researchgate.net The development of novel this compound analogs could lead to new treatments for a variety of neurological and psychiatric conditions.
| Therapeutic Target/Application | Example Derivative Class | Potential Indication |
| mTOR Inhibition | Morpholine-substituted tetrahydroquinolines | Cancer mdpi.com |
| Carbonic Anhydrase Inhibition | Morpholine-acetamide derivatives | Cancer nih.gov |
| T-type Calcium Channels | This compound-5-carboxamides | Neurological and cardiovascular disorders |
| Norepinephrine Reuptake Transporter | (R,R)-2-[(2-ethoxyphenoxy)-phenyl-methyl]morpholine (Reboxetine) | Depression, Panic Disorder researchgate.net |
Integration of Computational and Experimental Approaches for Rational Design
The discovery and optimization of novel this compound derivatives are increasingly being accelerated by the integration of computational and experimental methods. nih.gov This synergy allows for a more rational approach to designing molecules with specific, desired properties, reducing the time and cost associated with traditional trial-and-error synthesis and screening. elsevier.eselsevier.es
Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are being employed to:
Predict Binding Interactions : Molecular docking allows researchers to visualize and predict how this compound derivatives will bind to a biological target, such as an enzyme active site. mdpi.comnih.gov This helps in designing compounds with improved affinity and selectivity. nih.gov
Assess Stability : MD simulations can predict the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. mdpi.com
Guide Synthesis : Computational analysis can help prioritize which derivatives to synthesize, focusing experimental efforts on the most promising candidates. mdpi.comnih.gov For example, in the development of mTOR inhibitors, computational studies highlighted the potential of morpholine-substituted tetrahydroquinolines, guiding their subsequent synthesis and biological evaluation. mdpi.com
Rationalize Observed Activity : Computational studies can provide a theoretical basis for experimental results. For instance, TD-DFT calculations have been used to rationalize the photophysical properties of coumarin-labeled derivatives, aiding in the design of photostable or photolabile compounds. acs.org
This integrated approach creates a powerful feedback loop: computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models. nih.gov This cycle of prediction, synthesis, testing, and model refinement is accelerating the pace of innovation in all areas of this compound research, from catalysis to materials science and drug discovery. researchgate.net
Q & A
Basic: What are the standard synthetic methodologies for Morpholin-2-one derivatives, and how are they validated experimentally?
Methodological Answer:
this compound derivatives are typically synthesized via intramolecular hydroamination or cyclization reactions. For example, Aldmairi et al. (2019) demonstrated the use of acid-catalyzed intramolecular hydroamination of allyl carbamates to form morpholin-2-ones under mild conditions . Key validation steps include:
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., δ 104.4 ppm for carbonyl carbons in NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at 194.0614) .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with chiral columns to verify enantiomeric excess in asymmetric syntheses .
- Reproducibility : Detailed protocols for solvent selection (e.g., toluene for reflux, ethyl acetate for crystallization) and purification (e.g., column chromatography with silica gel) must be included to ensure reproducibility .
Advanced: How can enantioselective synthesis of this compound derivatives be optimized for high chiral purity?
Methodological Answer:
Enantioselective synthesis often employs chiral auxiliaries or catalysts. For instance:
- Chiral Relay Induction : A this compound-based chiral auxiliary can induce asymmetry via 1,3-stereoinduction, as shown in Scheme 1.5 by Ma (2015), achieving >95% enantiomeric excess (ee) .
- Resolution Techniques : Diastereomeric salt formation using L-DBTA (L-di-p-toluoyl tartaric acid) resolves racemic mixtures, as demonstrated in the synthesis of (S)-3-(4-fluorophenyl)this compound. The process involves iterative crystallization and monitoring via polarimetry .
- Catalytic Asymmetric Methods : Palladium-catalyzed hydrogenation under H pressure (5% Pd/C) can selectively reduce intermediates while preserving stereochemistry .
Basic: What analytical techniques are critical for confirming the structural identity of this compound derivatives?
Methodological Answer:
- Spectroscopic Validation :
- Chromatographic Methods :
Advanced: How can researchers resolve contradictions in spectral data when characterizing novel this compound analogs?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or dynamic NMR effects. Strategies include:
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to rule out solvent-dependent conformational changes .
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Basic: What safety protocols are essential when handling this compound precursors like morpholine?
Methodological Answer:
- Exposure Control : Use fume hoods for volatile precursors (e.g., morpholine, boiling point 128°C) to avoid inhalation risks .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent dermal contact, as morpholine is a skin irritant .
- Waste Disposal : Neutralize acidic or basic reaction mixtures before disposal to prevent environmental release .
Advanced: How can computational methods enhance the design of this compound-based catalysts or bioactive molecules?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinities of this compound derivatives with target enzymes (e.g., kinases) .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis to correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with biological activity .
- Transition State Analysis : Identify rate-limiting steps in catalytic cycles using Gaussian software to optimize reaction conditions .
Basic: How should researchers document synthetic procedures to meet journal reproducibility standards?
Methodological Answer:
- Detailed Experimental Sections : Include reaction times, temperatures, solvent volumes, and purification yields (e.g., "refluxed for 12 h at 110°C in toluene") .
- Supporting Information : Provide crystallographic data (CCDC numbers), raw NMR spectra, and HPLC chromatograms in supplementary files .
- Ethical Reporting : Declare any unanticipated hazards (e.g., exothermic side reactions) and adhere to safety guidelines .
Advanced: What strategies address low yields in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Intermediate Stabilization : Protect amine groups with Boc (tert-butyloxycarbonyl) to prevent side reactions during cyclization .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for intermediates prone to aggregation .
- Flow Chemistry : Continuous flow reactors to improve heat/mass transfer in exothermic steps (e.g., Pd-catalyzed hydrogenation) .
Basic: What are the key literature resources for foundational studies on this compound chemistry?
Methodological Answer:
- Primary Journals : Synthesis (e.g., Aldmairi et al., 2019) and The Journal of Organic Chemistry for mechanistic insights .
- Databases : SciFinder for patent reviews, Reaxys for reaction conditions, and PubChem for physicochemical data .
- Safety Guidelines : WHO’s Health and Safety Guide for Morpholine (1995) for handling protocols .
Advanced: How can researchers integrate this compound scaffolds into drug discovery pipelines?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Use this compound as a rigid core to build inhibitors targeting protease active sites .
- ADMET Profiling : Assess absorption, distribution, metabolism, excretion, and toxicity via in vitro assays (e.g., hepatic microsomal stability) .
- Collaborative Frameworks : Partner with computational chemists and pharmacologists to validate in silico predictions with in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
